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molecular formula C11H10ClN5O2 B8437090 Methyl 3-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]benzoate

Methyl 3-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]benzoate

Cat. No. B8437090
M. Wt: 279.68 g/mol
InChI Key: ICRZKJXKMBZDLW-UHFFFAOYSA-N
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Patent
US08895733B2

Procedure details

Methyl 3-aminobenzoate (0.69 g, 4.55 mmol) and a 1N NaOH aqueous solution (0.91 mL, 0.91 mmol) were added to a solution of 4,6-dichloro-1,3,5-triazin-2-amine (0.75 g, 4.55 mmol) in a 1:1 MeCN/water mixture (40 mL) at 0 C. The mixture was stirred at 0 C for 1 h and room temperature for 3 days. The acetonitrile was removed under vacuum and the resulting white solid in water was filtered and dried under vacuum to provide the title compound (1.1 g, 87%). Method B HPLC-MS: MH+ requires m/z=280/282 Found: m/z=280/282, Rt=1.69 min (95%).
Quantity
0.69 g
Type
reactant
Reaction Step One
Name
Quantity
0.91 mL
Type
reactant
Reaction Step One
Quantity
0.75 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Yield
87%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:3]=[C:4]([CH:9]=[CH:10][CH:11]=1)[C:5]([O:7][CH3:8])=[O:6].[OH-].[Na+].[Cl:14][C:15]1[N:20]=[C:19](Cl)[N:18]=[C:17]([NH2:22])[N:16]=1>CC#N.O>[NH2:22][C:17]1[N:16]=[C:15]([Cl:14])[N:20]=[C:19]([NH:1][C:2]2[CH:3]=[C:4]([CH:9]=[CH:10][CH:11]=2)[C:5]([O:7][CH3:8])=[O:6])[N:18]=1 |f:1.2,4.5|

Inputs

Step One
Name
Quantity
0.69 g
Type
reactant
Smiles
NC=1C=C(C(=O)OC)C=CC1
Name
Quantity
0.91 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
0.75 g
Type
reactant
Smiles
ClC1=NC(=NC(=N1)Cl)N
Name
Quantity
40 mL
Type
solvent
Smiles
CC#N.O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at 0 C for 1 h and room temperature for 3 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The acetonitrile was removed under vacuum
FILTRATION
Type
FILTRATION
Details
the resulting white solid in water was filtered
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Details
Reaction Time
3 d
Name
Type
product
Smiles
NC1=NC(=NC(=N1)Cl)NC=1C=C(C(=O)OC)C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 1.1 g
YIELD: PERCENTYIELD 87%
YIELD: CALCULATEDPERCENTYIELD 86.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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